molecular formula C8H10FNO2S B3283684 2-[(4-Fluorophenyl)sulfonyl]ethanamine CAS No. 771580-87-1

2-[(4-Fluorophenyl)sulfonyl]ethanamine

Cat. No.: B3283684
CAS No.: 771580-87-1
M. Wt: 203.24 g/mol
InChI Key: IYPLOXRDBXRACI-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)sulfonyl]ethanamine is an organic compound with the molecular formula C8H10FNO2S. It is characterized by the presence of a fluorophenyl group attached to a sulfonyl group, which is further connected to an ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)sulfonyl]ethanamine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with ethylenediamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)sulfonyl]ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(4-Fluorophenyl)sulfonyl]ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)sulfonyl]ethanamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Chlorophenyl)sulfonyl]ethanamine
  • 2-[(4-Bromophenyl)sulfonyl]ethanamine
  • 2-[(4-Methylphenyl)sulfonyl]ethanamine

Uniqueness

2-[(4-Fluorophenyl)sulfonyl]ethanamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties to the compound. This can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c9-7-1-3-8(4-2-7)13(11,12)6-5-10/h1-4H,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPLOXRDBXRACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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